chemical structure and properties of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
chemical structure and properties of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the chalcone derivative, 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, known for a wide array of pharmacological effects.[1] This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed methodologies and insights into the evaluation of this specific chalcone derivative.
Introduction to 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone distinguished by the presence of a 2-chlorophenyl group on the β-carbon and a 2-methylphenyl group on the carbonyl carbon of the propenone backbone. The strategic placement of these substituents is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its reactivity and biological profile. The core chalcone scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The α,β-unsaturated ketone moiety is a key structural feature, acting as a Michael acceptor, which is often implicated in the mechanism of action of these compounds.[1]
Chemical Structure and Properties
A clear understanding of the physicochemical properties of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is fundamental to its application in drug discovery and development.
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-1-(o-tolyl)prop-2-en-1-one | N/A |
| CAS Number | 1047680-82-9 | [4] |
| Molecular Formula | C₁₆H₁₃ClO | [4] |
| Molecular Weight | 256.73 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General Chalcone Properties |
| Melting Point | Not available in searched literature | N/A |
| Boiling Point | Not available in searched literature | N/A |
| Solubility | Expected to be soluble in common organic solvents | General Chalcone Properties |
Structural Diagram:
Caption: Chemical structure of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one.
Synthesis and Characterization
The synthesis of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is most commonly achieved via the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an appropriate substituted benzaldehyde with a substituted acetophenone.
Synthetic Workflow:
Caption: General workflow for the synthesis of chalcones.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of chalcones and can be adapted for the specific synthesis of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one.
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Reaction Setup: In a round-bottom flask, dissolve 2-methylacetophenone (1 equivalent) and 2-chlorobenzaldehyde (1 equivalent) in ethanol.
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Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
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Precipitation: Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
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Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
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Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one.[5]
Spectroscopic Characterization (Anticipated Data)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the α,β-unsaturated system as doublets with a coupling constant (J) of approximately 15-16 Hz, indicative of a trans configuration. Aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), and the methyl protons of the tolyl group will be observed as a singlet in the upfield region (around δ 2.4 ppm).[6]
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¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (around δ 190 ppm). The carbons of the aromatic rings and the vinylic carbons will also be present in the aromatic region of the spectrum.[6]
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the α,β-unsaturated ketone at approximately 1650-1680 cm⁻¹. C=C stretching vibrations of the aromatic rings and the alkene will also be observed.[6]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (256.73 g/mol ), along with characteristic fragmentation patterns.[6]
Biological Activities and Potential Applications
Chalcones are a class of compounds with a wide range of biological activities, and it is plausible that 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one will exhibit similar properties. The presence of the chloro and methyl substituents on the aromatic rings can significantly influence its biological efficacy.
Anticancer Activity
Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The electrophilic nature of the α,β-unsaturated carbonyl system allows for covalent modification of biological nucleophiles, such as cysteine residues in enzymes, which can contribute to their anticancer effects.
For instance, studies on chalcones with chloro and methoxy substitutions have shown significant antiproliferative activity against human cancer cell lines. The cytotoxic potential of these compounds is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Table of Cytotoxicity for Related Chalcone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-2',4',6'-trimethoxychalcone | MCF-7 (Breast) | 7-20 | [1] |
| 2-Chloro-2',4',6'-trimethoxychalcone | A549 (Lung) | 7-20 | [1] |
| Various Substituted Chalcones | Multiple Cell Lines | <20 µg/mL | [7] |
Note: The IC₅₀ values presented are for structurally related compounds and serve as an indication of the potential activity of the title compound.
Proposed Anticancer Mechanism of Action:
Caption: Plausible anticancer mechanisms of chalcones.
Other Potential Biological Activities
In addition to anticancer effects, chalcones have been reported to possess a variety of other pharmacological properties, including:
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Anti-inflammatory activity
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Antimicrobial activity
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Antioxidant activity
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Antiviral activity [1]
Further research is warranted to explore the full spectrum of biological activities of 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one.
Conclusion and Future Directions
3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative with a chemical structure that suggests significant potential for biological activity. While specific experimental data for this compound is limited in the current literature, this guide provides a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on the well-established properties of the chalcone scaffold and related derivatives.
Future research should focus on the detailed experimental characterization of this compound, including the acquisition of its full spectral data and the determination of its physicochemical properties. Furthermore, comprehensive biological evaluation, including in vitro cytotoxicity screening against a panel of cancer cell lines and mechanistic studies, is crucial to elucidate its therapeutic potential. The insights gained from such studies will be invaluable for the rational design and development of novel chalcone-based drugs.
Sources
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- 2. spectrabase.com [spectrabase.com]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | C16H13ClO | CID 5370796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-4'-methoxychalcone | C16H13ClO2 | CID 5302715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chalcone, 12 | C16H13ClO2 | CID 10612266 - PubChem [pubchem.ncbi.nlm.nih.gov]
